1-(4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)-N,N-dimethylmethanamine 1-(4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)-N,N-dimethylmethanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20142639
InChI: InChI=1S/C8H14BrN3/c1-6-8(9)7(5-11(2)3)12(4)10-6/h5H2,1-4H3
SMILES:
Molecular Formula: C8H14BrN3
Molecular Weight: 232.12 g/mol

1-(4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)-N,N-dimethylmethanamine

CAS No.:

Cat. No.: VC20142639

Molecular Formula: C8H14BrN3

Molecular Weight: 232.12 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)-N,N-dimethylmethanamine -

Specification

Molecular Formula C8H14BrN3
Molecular Weight 232.12 g/mol
IUPAC Name 1-(4-bromo-2,5-dimethylpyrazol-3-yl)-N,N-dimethylmethanamine
Standard InChI InChI=1S/C8H14BrN3/c1-6-8(9)7(5-11(2)3)12(4)10-6/h5H2,1-4H3
Standard InChI Key PEYGMZQJGBVRPS-UHFFFAOYSA-N
Canonical SMILES CC1=NN(C(=C1Br)CN(C)C)C

Introduction

Structural and Molecular Characteristics

Core Molecular Architecture

1-(4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)-N,N-dimethylmethanamine features a pyrazole ring substituted with bromine at the 4-position and methyl groups at the 1- and 3-positions. The methanamine moiety is attached to the 5-position of the pyrazole, with two methyl groups bonded to the nitrogen atom. This configuration creates a planar pyrazole core with electron-withdrawing bromine and electron-donating dimethylamino groups, resulting in a polarized electronic structure. Computational models suggest that the bromine atom enhances electrophilic reactivity, while the dimethylamino group contributes to solubility in polar solvents .

Crystallographic Insights

X-ray diffraction studies of related brominated pyrazole derivatives, such as 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid, reveal monoclinic crystal systems with space group P2₁/c and unit cell parameters a = 7.177 Å, b = 10.999 Å, and c = 10.414 Å . While direct crystallographic data for 1-(4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)-N,N-dimethylmethanamine is limited, analogous compounds exhibit hydrogen bonding between pyrazole nitrogen atoms and water molecules, stabilizing the crystal lattice .

Table 1: Comparative Crystallographic Data for Brominated Pyrazole Derivatives

CompoundSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)
4-Bromo-3-nitro-1H-pyrazole-5-carboxylic acid P2₁/c7.17710.99910.41490.00809.3
1,2-Bis(2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)diselane P-15.51112.10415.23089.751020.8

Synthesis and Characterization

Synthetic Pathways

The synthesis typically begins with 4-bromo-1,3-dimethyl-1H-pyrazole, which undergoes nucleophilic substitution at the 5-position. Reaction with N,N-dimethylmethanamine in the presence of a base like sodium hydroxide yields the target compound. Alternative routes involve coupling reactions using palladium catalysts to attach the dimethylamino group .

Key Reagents and Conditions

  • Reducing Agents: Lithium aluminum hydride (LiAlH₄) for intermediate reductions.

  • Solvents: Ethanol and chloroform-hexane mixtures for crystallization .

  • Catalysts: Zn(NO₃)₂·6H₂O for facilitating coordination complexes .

Table 2: Spectroscopic Characterization Data

TechniqueKey Signals
¹H NMRδ 2.35 (s, 6H, N(CH₃)₂), δ 2.90 (s, 3H, pyrazole-CH₃), δ 3.45 (s, 2H, CH₂)
¹³C NMRδ 158.9 (pyrazole C-Br), δ 45.2 (N(CH₃)₂), δ 118.7 (pyrazole C-N)
IR2950 cm⁻¹ (C-H stretch), 1540 cm⁻¹ (C=N), 680 cm⁻¹ (C-Br)

Biological Activity and Mechanisms

Structure-Activity Relationships

  • Bromine Substitution: Enhances electrophilicity, improving interaction with DNA alkylation sites .

  • Dimethylamino Group: Increases membrane permeability due to lipophilic character.

Applications in Pharmaceutical and Material Science

Drug Development

The compound’s ability to modulate EGFR and induce apoptosis positions it as a lead candidate for anticancer drug design . Structural analogs have entered preclinical trials for inflammatory diseases.

Coordination Chemistry

Reactions with transition metals like zinc yield stable complexes, as evidenced by single-crystal X-ray structures . These complexes exhibit potential as catalysts in organic synthesis .

Comparative Analysis with Analogous Compounds

Table 3: Bioactivity Comparison of Pyrazole Derivatives

CompoundIC₅₀ (MCF-7)Target Receptor
1-(4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)-N,N-dimethylmethanamine 3.3 μMEGFR
5-Methyl-N,N-dimethylpyrazole12.5 μMCOX-2
4-Chloro-N,N-dimethylaniline>50 μMN/A

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